Tritriacontane

Catalog No.
S597146
CAS No.
630-05-7
M.F
C33H68
M. Wt
464.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tritriacontane

CAS Number

630-05-7

Product Name

Tritriacontane

IUPAC Name

tritriacontane

Molecular Formula

C33H68

Molecular Weight

464.9 g/mol

InChI

InChI=1S/C33H68/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-33H2,1-2H3

InChI Key

SUJUOAZFECLBOA-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC

Solubility

In water, 1.41X10-12 mg/L at 25 °C (est)

Synonyms

tritriacontane

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC

Model Compound for Saturated Hydrocarbons:

Tritriacontane's simple structure, consisting of a linear chain of 33 carbon atoms and 68 hydrogen atoms, makes it an ideal model compound for studying the behavior of saturated hydrocarbons (alkanes) []. Scientists utilize it to investigate various aspects of alkanes, including:

  • Chemical Reactions: Researchers use tritriacontane to understand the reactivity of alkanes in different chemical reactions. By studying its behavior, researchers can gain insights into the reaction mechanisms of other long-chain hydrocarbons [].

Studying the Effects of Temperature and Pressure on Solubility:

Tritriacontane plays a significant role in research related to the solubility of hydrocarbons in water. Its low solubility in water allows scientists to examine how factors like temperature and pressure influence the interaction between these two substances []. This research is crucial for understanding various environmental processes, such as oil spills and the transport of pollutants in water bodies.

Tritriacontane is a long-chain alkane with the chemical formula C₃₃H₆₈, consisting of an unbranched chain of 33 carbon atoms. Its structure is characterized by a linear arrangement, where each carbon atom is bonded to hydrogen atoms, leading to a total of 68 hydrogen atoms. This compound is part of the saturated hydrocarbons family, which are known for their non-polar characteristics and low reactivity, making them useful in various chemical studies and applications. Tritriacontane is naturally found in certain plants, such as Euphorbia piscatoria, and is believed to serve as a potential biomarker for dietary intake of specific foods like cardamom and papaya .

As mentioned earlier, the specific role of tritriacontane in biological systems is not fully understood.

  • Combustible: Alkanes can burn readily, releasing heat.
  • Low in acute toxicity: Alkanes generally do not show high acute toxicity upon ingestion or inhalation. However, aspiration into the lungs can cause irritation and pneumonia.
  • Inert: Alkanes are not generally reactive with other chemicals under normal conditions.
Typical of alkanes:

  • Combustion Reaction: The combustion of tritriacontane can be represented by the balanced equation:
    C33H68+49.5O233CO2+34H2OC_{33}H_{68}+49.5O_2\rightarrow 33CO_2+34H_2O
    This reaction produces carbon dioxide and water, releasing energy.
  • Halogenation: Tritriacontane can react with halogens (e.g., chlorine or bromine) under specific conditions (light or heat) to form haloalkanes. The reaction can yield a mixture of products depending on factors such as temperature and concentration.
  • Thermal Cracking: At elevated temperatures, tritriacontane may undergo thermal cracking, breaking down into smaller alkanes and alkenes. The specific products formed depend on the reaction conditions.

The biological activity of tritriacontane is not extensively studied, but it is present in various plant species. Its role in these organisms remains largely unknown, though it may serve as a biomarker for certain dietary habits. Research indicates that compounds similar to tritriacontane could have implications in understanding plant metabolism and ecological interactions .

Tritriacontane can be synthesized through several methods:

  • Natural Extraction: It can be extracted from natural sources such as plants where it occurs naturally.
  • Chemical Synthesis: Laboratory synthesis often involves the polymerization of smaller alkanes or the reduction of higher fatty acids. Methods may include:
    • Hydroformylation followed by hydrogenation.
    • Fischer-Tropsch synthesis, which converts carbon monoxide and hydrogen into hydrocarbons .

Tritriacontane has several applications:

  • Research Model: It serves as a model compound for studying the physical properties and behaviors of saturated hydrocarbons due to its simple structure.
  • Environmental Studies: Its low solubility in water allows scientists to investigate hydrocarbon solubility and transport processes in environmental contexts, such as oil spills.
  • Biomarker Research: Investigated for its potential role as a biomarker in dietary studies.

Interaction studies involving tritriacontane primarily focus on its behavior in various environments, particularly concerning solubility and interaction with water. Understanding these interactions is crucial for assessing the environmental impact of hydrocarbons and their behavior during pollution events. Further research may reveal more about its interactions at a molecular level with other substances .

Tritriacontane shares similarities with other long-chain alkanes but stands out due to its unique chain length and structure. Here are some comparable compounds:

Compound NameChemical FormulaChain LengthNotable Characteristics
HexacosaneC₂₆H₅₄26Found in beeswax; used in cosmetics
DotriacontaneC₂₃H₄₆32Less studied; potential industrial uses
TetratriacontaneC₃₄H₇₀34Similar structure but longer chain

Tritriacontane's unique aspect ratio and non-polar nature make it particularly useful for studying the physical properties of saturated hydrocarbons compared to its counterparts .

Tritriacontane is a long-chain alkane consisting of an unbranched chain of 33 carbon atoms with the molecular formula C₃₃H₆₈ [1] [2]. This compound belongs to the class of organic compounds known as alkanes, which are acyclic branched or unbranched hydrocarbons having the general formula CₙH₂ₙ₊₂, consisting entirely of hydrogen atoms and saturated carbon atoms [13].

The molecular mass of tritriacontane is 464.89 grams per mole, with a monoisotopic mass of 464.532 grams per mole [18]. This value is derived from the atomic masses of its constituent elements: 33 carbon atoms (12.011 g/mol each) and 68 hydrogen atoms (1.008 g/mol each) [3] [9].

PropertyValueUnit
Molecular FormulaC₃₃H₆₈-
Average Molecular Mass464.89g/mol
Monoisotopic Mass464.532g/mol
Number of Carbon Atoms33-
Number of Hydrogen Atoms68-

The structural formula of tritriacontane can be represented as CH₃-(CH₂)₃₁-CH₃, indicating its linear arrangement with methyl groups at both ends connected by a long chain of methylene groups [3] [6]. This linear structure contributes to its physical and chemical properties, making it a significant compound for various studies in organic chemistry [13].

Structural Configuration and Conformational Analysis

Tritriacontane, like other long-chain alkanes, exhibits specific structural configurations and conformational characteristics that influence its physical and chemical properties [13]. The carbon atoms in tritriacontane are arranged in a linear fashion, with each carbon atom adopting a tetrahedral geometry due to sp³ hybridization [46]. This tetrahedral arrangement results in a zigzag configuration of the carbon backbone when viewed from a specific angle [34].

The conformational analysis of tritriacontane reveals that it can adopt various conformations due to rotation around its carbon-carbon single bonds [46]. The most stable conformation is the anti-conformation (also known as the staggered conformation), where adjacent carbon atoms are arranged to minimize steric hindrance between hydrogen atoms [46]. This conformation is approximately 12.6 kJ/mol (3.0 kcal/mol) more stable than the eclipsed conformation, which represents the highest energy state during rotation around a carbon-carbon bond [46].

In long-chain alkanes like tritriacontane, the molecule can fold back on itself, creating various three-dimensional structures [31]. However, the extended all-anti conformation is generally the most energetically favorable in the crystalline state [31] [32]. This extended conformation allows for efficient packing in the crystal lattice, maximizing van der Waals interactions between adjacent molecules [31].

The conformational flexibility of tritriacontane decreases significantly in the solid state compared to the liquid or gaseous states due to crystal packing forces [31]. This restricted conformational freedom contributes to the ordered arrangement of molecules in the crystalline phase, which is crucial for understanding its crystallographic properties [16].

Crystallographic Properties

Tritriacontane crystallizes in the B-form polymorph, which has been extensively studied using electron diffraction techniques [11] [16]. The crystal structure of tritriacontane has been determined directly using low-dose electron microscope images and electron diffraction intensity data from epitaxially grown microcrystals [11]. This approach has allowed researchers to obtain detailed information about the crystallographic properties of this compound [16].

The unit cell of tritriacontane in its B-form has been determined to have the following parameters [16] [47]:

  • a = 7.53 Å
  • b = 4.99 Å
  • c = 88.44 Å
  • β = 90.0°

The space group has been identified as A2₁am, although an equivalent model based on an orthogonal Aa structure can also match the experimental data [16]. The large c-axis dimension reflects the extended length of the tritriacontane molecule in its all-trans conformation [16] [47].

Crystal ParameterValueUnit
Crystal SystemMonoclinic-
Space GroupA2₁am-
a7.53Å
b4.99Å
c88.44Å
α90.0°
β90.0°
γ90.0°

The crystal structure of tritriacontane exhibits a lamellar arrangement, where molecules are packed parallel to each other with their long axes perpendicular to the lamellar planes [11] [16]. This arrangement is typical for long-chain alkanes and allows for efficient packing of the extended hydrocarbon chains [47]. The electron diffraction patterns show distinct "polyethylene" reflections and "lamellar" reflections, which provide information about the internal structure of the crystal [11].

The phase behavior of tritriacontane, like other long-chain alkanes, is complex and temperature-dependent [31]. It can undergo phase transitions between different polymorphic forms, including rotator phases at temperatures close to the melting point [31]. These rotator phases are characterized by orientational disorder of the molecules while maintaining positional order in the crystal lattice [31].

Bond Lengths and Angles

Tritriacontane, being a saturated hydrocarbon, contains only carbon-carbon (C-C) and carbon-hydrogen (C-H) single bonds [46]. The bond lengths and angles in tritriacontane follow the typical patterns observed in alkanes, with some minor variations due to its extended chain length [33].

The carbon-carbon (C-C) bond length in tritriacontane is approximately 1.54 Å, which is the standard length for a C-C single bond in alkanes [46] [33]. This bond length is relatively constant throughout the hydrocarbon chain, with only slight variations between terminal and internal bonds [33]. The terminal C-C bonds (also known as α bonds) are slightly longer at approximately 1.524-1.525 Å, while the penultimate C-C bonds (β bonds) are slightly shorter at about 1.525-1.526 Å [33]. The internal C-C bonds (γ bonds and beyond) have a more consistent length of around 1.526 Å [33].

The carbon-hydrogen (C-H) bond length in tritriacontane is approximately 1.09 Å, which is the standard length for C-H bonds in alkanes [25] [40]. This bond length can vary slightly depending on the position of the carbon atom in the chain, with terminal methyl C-H bonds being slightly different from internal methylene C-H bonds [40].

Bond TypeBond Length (Å)Position
C-C1.524-1.525Terminal (α)
C-C1.525-1.526Penultimate (β)
C-C1.526Internal (γ and beyond)
C-H1.09All positions

The bond angles in tritriacontane are determined by the tetrahedral geometry of the sp³ hybridized carbon atoms [46] [61]. The ideal tetrahedral angle is 109.5°, and this is approximately maintained throughout the tritriacontane molecule [46] [61]. However, slight deviations from this ideal angle can occur due to steric interactions between non-adjacent atoms in the chain [46].

The C-C-C bond angles in the internal positions of the chain are very close to the ideal tetrahedral angle of 109.5° [46] [61]. The H-C-H bond angles in the methylene groups (-CH₂-) are also close to 109.5°, while the H-C-C bond angles may show slight deviations depending on their position in the chain [34] [61].

These bond lengths and angles contribute to the overall zigzag conformation of the tritriacontane molecule in its extended state, which is crucial for understanding its packing behavior in the crystalline phase [46] [31].

Identification Systems and Registry Numbers

Tritriacontane can be identified through various chemical identification systems and registry numbers, which are essential for its unambiguous recognition in scientific literature, databases, and regulatory contexts [9] [18].

The Chemical Abstracts Service (CAS) Registry Number for tritriacontane is 630-05-7 [9] [3]. This unique identifier is widely used in scientific databases and literature to specifically refer to this compound [9]. The European Community (EC) Number, another important identifier in chemical regulations, is not widely reported for tritriacontane in the available literature [3].

Identification SystemIdentifierReference
CAS Registry Number630-05-7 [9] [3]
InChIInChI=1S/C33H68/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-33H2,1-2H3 [9] [18]
InChIKeySUJUOAZFECLBOA-UHFFFAOYSA-N [9] [18]
SMILESCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC [9] [18]
Canonical SMILESCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC [9]
ChEBI IDCHEBI:9751 [23]

The International Chemical Identifier (InChI) for tritriacontane is InChI=1S/C33H68/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-33H2,1-2H3 [9]. This string provides a standardized way to encode the chemical structure of tritriacontane in a machine-readable format [9] [18]. The InChIKey, a hashed version of the InChI designed for easier web searches and database indexing, is SUJUOAZFECLBOA-UHFFFAOYSA-N [9] [18].

The Simplified Molecular Input Line Entry System (SMILES) notation for tritriacontane is CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC, representing its linear structure with 33 carbon atoms [9] [18]. The canonical SMILES, which provides a unique representation of the molecular structure, is identical to the standard SMILES for this compound due to its simple linear structure [9].

Color/Form

Orthorhombic crystals from ether, benzene

XLogP3

17.5

LogP

log Kow = 16.55 (est)

Melting Point

72.0 °C
71.2 °C

UNII

4Y81Q52008

Use and Manufacturing

IDENTIFICATION: Long and branched chain alkanes (C17-36) may be components in petroleum products. Many have been found as natural components of plants. Long chain alkanes containing 17 to 19 carbons (pristine, phytane, heptadecane, octadecane) are all colorless liquids. As the carbon chain gets longer they become solids with a crystalline form (nonadecane (C19) to tritriacontane (C33)). Hexatriacontane (36 carbons) is a waxy solid. These compounds range in odor from odorless to a fuel-like odor. Long chain alkanes are insoluble in water. USE: There is no commercial production of long chain alkanes. EXPOSURE: Workers that process coal and petroleum products or where combustion processes are extensive may breathe in long chain alkanes from the air or have direct skin contact. The general population may be exposed by breathing in smoke or exhaust, by eating fish or plant material containing long chain alkanes. Long chain alkanes released to air will be in or on particles that eventually fall to the ground. Some of the shorter chain alkanes will be broken down in air by reaction with hydroxyl radicals. They will not be broken down in the air by sunlight. They are expected to volatilize into air from moist soil and water surfaces. However, they will bind tightly to soil and this will limit the volatilization and movement through soil. Long chain alkanes will be broken down slowly by microorganisms. They are not expected to build up in fish. RISK: Data on the potential for individual long chain alkanes to produce toxic effects in humans were not available. However, lesions in the liver, that did not cause liver dysfunction, have been associated the ingestion of mineral oils (a natural mixture of long chain alkanes and other chemicals) used for dietary or medicinal reasons. Studies in laboratory rats with mineral oils have shown liver damage. Data on the potential for long chain alkanes to cause cancer, birth defects or reproductive effects in laboratory animals were not available. The potential for long chain alkanes to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Vapor Pressure

4.02e-11 mmHg
4.02X10-11 mm Hg at 25 °C (Extrapolated)

Other CAS

630-05-7

Wikipedia

Tritriacontane

Biological Half Life

362.99 Days

Use Classification

Fatty Acyls [FA] -> Hydrocarbons [FA11]

Methods of Manufacturing

The liquefaction of coal provides the greatest variety of saturated hydrocarbons. The Fischer-Tropsch synthesis produces alkanes from syngas (CO + H2) in the range C1 to C30 or higher depending on the process variant: depending on the catalyst employed, the synthesis yields predominantly liquid hydrocarbons in the gasoline range, along with gases from C1 to C4 when iron-based catalysts are used, while cobalt-based catalysts produce longer chain hydrocarbons in the diesel and wax range that often undergo, depending of the desired product slate, further processing, especially for gasoline generation. While iron-based Fischer-Tropsch catalysts generate complex mixtures that also include branched and olefinic hydrocarbons, cobalt-based catalysts produce streams that are rich in n-alkanes and are therefore suitable raw materials for detergents and for wax products. /Saturated Hydrocarbons/
Suitable sources for n-alkanes with more than six carbon atoms are the appropriate petroleum distillate fractions, from which the n-paraffins can be isolated in high isomeric purity (= 95% linearity) by selective separation techniques, especially fractional distillation. /Higher n-Alkanes/

General Manufacturing Information

Gas-phase dehydrogenation of n-alkanes over noble-metal catalysts yield the corresponding n-alkenes at low conversion rates (ca. 10%) with predominantly internal double bonds. The corresponding alkenes can be isolated in high purity by selective molecular-sieve processes. /Higher n-Alkanes/

Analytic Laboratory Methods

/The objective was/ to study the chemical constituents from Kalimeris indica. Compounds were isolated and purified with silica gel and Sephadex LH-20 column chromatography, their structures were determined by using spectroscopic analysis including MS and NMR. Nine compounds were isolated and identified as tritriacontane (I), hexadecanol (II), chrysophanol (III), vanillin (IV), physcion (V), beta-sitosterol (VI), stigmasterol (VII), leinoleic acid (VII), emodin (IX).All of them, except compound IV, VI, are isolated from this genus for the first time. Compound III, IV had the protective effects with the toxicity of CCl4 on primary cultered hepatocytes.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

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